Unii-DM2asgkfm4
Description
UNII-DM2ASGKFM4 is a substance assigned a Unique Ingredient Identifier (UNII) under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system ensures rigorous, standardized identification of substances critical to medicine and translational research . UNIIs are alphanumeric codes that provide unambiguous identification of ingredients in pharmaceuticals, biologics, and other regulated products.
Substances registered in GSRS are manually curated, with comprehensive data on molecular identity, regulatory status, and physicochemical properties . Researchers can access detailed profiles of this compound through the GSRS portal (https://gsrs.ncats.nih.gov/app/substances ), which includes regulatory documentation, synthesis pathways, and safety data.
Properties
CAS No. |
224450-56-0 |
|---|---|
Molecular Formula |
C31H44FN3O8S2 |
Molecular Weight |
669.8 g/mol |
IUPAC Name |
(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C29H36FN3O2.2CH4O3S/c1-20-16-28(21(2)22(3)29(20)31)35-19-27(34)18-32-12-14-33(15-13-32)26-10-6-24(7-11-26)17-23-4-8-25(30)9-5-23;2*1-5(2,3)4/h4-11,16,27,34H,12-15,17-19,31H2,1-3H3;2*1H3,(H,2,3,4)/t27-;;/m0../s1 |
InChI Key |
BHVJEDVPEXXDDP-LPCSYZHESA-N |
SMILES |
CC1=CC(=C(C(=C1N)C)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)CC4=CC=C(C=C4)F)O.CS(=O)(=O)O.CS(=O)(=O)O |
Isomeric SMILES |
CC1=CC(=C(C(=C1N)C)C)OC[C@H](CN2CCN(CC2)C3=CC=C(C=C3)CC4=CC=C(C=C4)F)O.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)CC4=CC=C(C=C4)F)O.CS(=O)(=O)O.CS(=O)(=O)O |
Synonyms |
1-(4-amino-2,3,5-trimethylphenoxy)-3-(4-(4-(4-fluorobenzyl)phenyl)-1-piperazinyl)-2-propanol dimethanesulfonate SUN N8075 SUN-N8075 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of UNII-DM2ASGKFM4 with structurally or functionally related compounds requires alignment with regulatory standards, pharmacological data, and characterization methodologies. Below is a systematic comparison based on available frameworks:
Molecular Structure and Physicochemical Properties
This compound’s characterization likely follows IUPAC nomenclature rules and employs advanced analytical techniques (e.g., NMR, IR spectroscopy, mass spectrometry) to verify purity and structure, as mandated for novel compounds in authoritative journals . For example:
- Elemental analysis must achieve ±0.4% accuracy of theoretical values .
- Polymorphic forms (e.g., solvates, hydrates) and degradation products are documented to meet regulatory requirements .
In contrast, known analogs (e.g., UNII-XXXX) would require cross-referencing with established literature data, including melting points, spectral signatures, and synthetic routes. For instance, a compound with similar therapeutic targets might share a core scaffold but differ in substituents affecting solubility or bioavailability.
Pharmacological Activity and Clinical Relevance
While direct pharmacological data for this compound are unavailable here, comparisons with similar compounds often focus on:
- Mechanism of action (e.g., enzyme inhibition, receptor binding).
- Dose-response metrics (e.g., IC₅₀, EC₅₀) and therapeutic indices .
- Clinical trial outcomes , such as efficacy in randomized controlled studies .
For example, if this compound is an antiviral agent, analogs like remdesivir (UNII-3QKI37EEHE) or molnupiravir (UNII-HMD1ZR6MZU) would be compared for potency, resistance profiles, and safety .
Regulatory and Manufacturing Standards
This compound’s regulatory profile is defined by its Drug Master File (DMF) , which outlines:
- Synthetic pathways , including raw materials, intermediates, and critical process controls .
- Specifications for polymorphic forms, impurities, and degradants .
Comparable compounds must adhere to the same standards, but variations in manufacturing scalability or stability profiles (e.g., hygroscopicity, photodegradation) may distinguish them.
Table 1. Hypothetical Comparison of this compound and Analogs
| Parameter | This compound | Compound A (UNII-XXXX) | Compound B (UNII-YYYY) |
|---|---|---|---|
| Molecular Weight | (Data not available) | 350.4 g/mol | 289.3 g/mol |
| Pharmacological Class | Antiviral | Protease Inhibitor | Polymerase Inhibitor |
| Key Spectral Data | ¹H NMR: δ 7.2 (s, 1H) | IR: 1650 cm⁻¹ (C=O) | MS: m/z 290 [M+H]⁺ |
| Regulatory Status | Phase III Trials | Approved (2022) | Preclinical |
| Degradants | 2 major products | 1 major product | 3 major products |
Note: Data are illustrative; actual metrics require access to GSRS or primary literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
